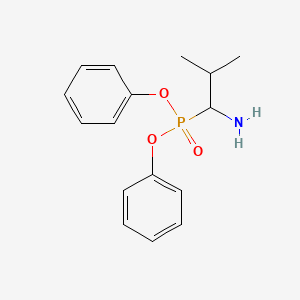
Diphenyl (1-amino-2-methylpropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl (1-amino-2-methylpropyl)phosphonate is an organic compound with the molecular formula C₁₆H₂₀NO₃P and a molecular weight of 305.31 g/mol . This compound is part of the phosphonate family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diphenyl (1-amino-2-methylpropyl)phosphonate can be synthesized through various methods. One common method involves the reaction of anilines with triphenyl phosphite in the presence of a catalytic amount of salicylic acid at 20°C. This reaction proceeds via radical-radical coupling and tolerates a wide range of functional groups .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction with salicylic acid as a catalyst makes it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Diphenyl (1-amino-2-methylpropyl)phosphonate undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Hydrolysis
- Oxidation : Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
- Substitution : This compound can undergo substitution reactions with reagents like halogens or alkylating agents.
- Hydrolysis : Acidic or basic conditions can facilitate the hydrolysis of this compound .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphine derivatives .
Aplicaciones Científicas De Investigación
Diphenyl (1-amino-2-methylpropyl)phosphonate has a wide range of applications in scientific research:
- Chemistry : Used as a reagent in various organic synthesis reactions.
- Biology : Investigated for its potential as an enzyme inhibitor.
- Medicine : Explored for its potential therapeutic properties, including anticancer and antiviral activities.
- Industry : Utilized in the production of flame retardants and plasticizers .
Mecanismo De Acción
The mechanism of action of diphenyl (1-amino-2-methylpropyl)phosphonate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds:
- Diphenylphosphite
- Ethyl diphenylphosphinite
- Diethyl phenylphosphonite
Uniqueness: Diphenyl (1-amino-2-methylpropyl)phosphonate is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and functional group tolerance, making it suitable for a broader range of applications .
Propiedades
Número CAS |
73270-42-5 |
|---|---|
Fórmula molecular |
C16H20NO3P |
Peso molecular |
305.31 g/mol |
Nombre IUPAC |
1-diphenoxyphosphoryl-2-methylpropan-1-amine |
InChI |
InChI=1S/C16H20NO3P/c1-13(2)16(17)21(18,19-14-9-5-3-6-10-14)20-15-11-7-4-8-12-15/h3-13,16H,17H2,1-2H3 |
Clave InChI |
OFQJMBVXCZFBPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(N)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



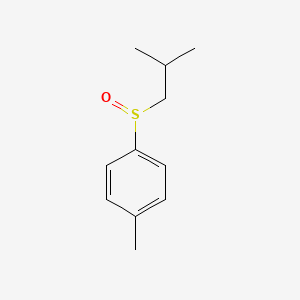
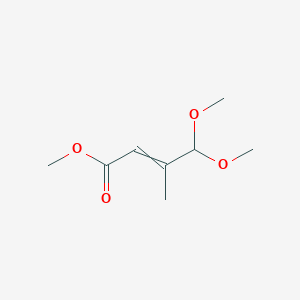
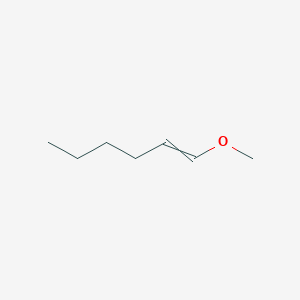
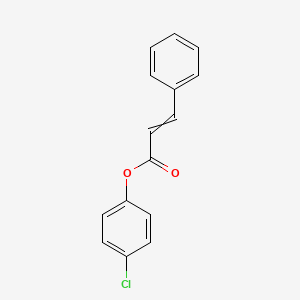
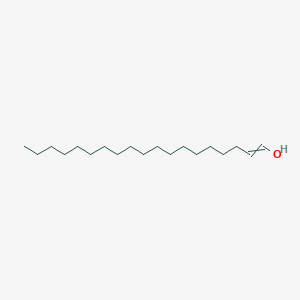


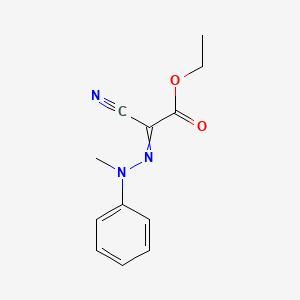
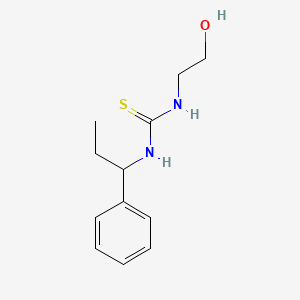
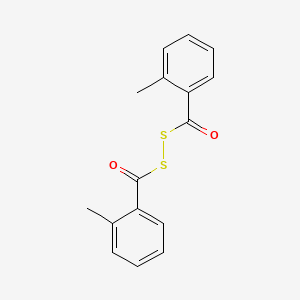

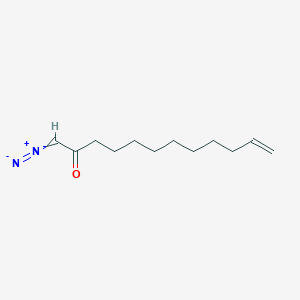
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
